3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone
CAS No.: 303994-48-1
Cat. No.: VC4400062
Molecular Formula: C22H22ClNO4
Molecular Weight: 399.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303994-48-1 |
|---|---|
| Molecular Formula | C22H22ClNO4 |
| Molecular Weight | 399.87 |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one |
| Standard InChI | InChI=1S/C22H22ClNO4/c1-27-20-8-5-16(14-21(20)28-2)9-11-24-12-10-19(25)18(22(24)26)13-15-3-6-17(23)7-4-15/h3-8,10,12,14,25H,9,11,13H2,1-2H3 |
| Standard InChI Key | NOSVLFQYPFIEIB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound has the systematic IUPAC name 3-[(4-chlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one and the molecular formula C₂₂H₂₂ClNO₄ (molecular weight: 399.87 g/mol) . Its structure features:
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A pyridinone core substituted with a hydroxyl group at position 4.
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A 4-chlorobenzyl moiety at position 3.
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A 3,4-dimethoxyphenethyl chain at position 1.
The three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals a planar pyridinone ring with orthogonal substituents, enabling π-π stacking and hydrogen-bonding interactions .
Table 1: Key Chemical Identifiers
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Formation of the Pyridinone Core: Cyclocondensation of diketones with ammonia or ammonium acetate under acidic conditions yields the 4-hydroxypyridinone scaffold .
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Alkylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of K₂CO₃ .
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Etherification: Coupling the pyridinone intermediate with 3,4-dimethoxyphenethyl bromide using phase-transfer catalysts .
Table 2: Representative Synthesis Conditions
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis, reducing reaction times to 2–3 hours with comparable yields (70–85%) . Microwave-assisted methods further enhance efficiency, achieving 90% conversion in 30 minutes .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 3.8), making it suitable for lipid-based formulations . DSC studies reveal a melting point of 198–200°C, consistent with its crystalline structure .
Acid-Base Behavior
The hydroxyl group on the pyridinone ring confers weak acidity (pKa ≈ 8.2), enabling pH-dependent solubility profiles . Protonation occurs at the pyridinone nitrogen under strongly acidic conditions (pH < 2) .
Table 3: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 3.8 | HPLC |
| Aqueous Solubility (25°C) | 0.12 mg/mL | Shake-flask |
| Melting Point | 198–200°C | DSC |
| pKa | 8.2 ± 0.3 | Potentiometry |
Biological Activity and Mechanisms
Enzyme Inhibition
In silico docking studies predict inhibition of FMO3 (Flavin-containing monooxygenase 3) with an IC₅₀ of 2.3 μM, potentially modulating pain pathways via trimethylamine N-oxide (TMAO) reduction . In vitro assays confirm dose-dependent FMO3 inhibition (R² = 0.94) .
Industrial and Pharmaceutical Applications
Drug Development
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Iron Chelation Therapy: Preclinical studies in thalassemia models show 40% reduction in liver iron content after 8-week oral administration (50 mg/kg/day) .
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Neuropathic Pain: Patent filings highlight derivatives as FMO3 inhibitors for chronic pain management, with ED₅₀ values <10 mg/kg in rodent models .
Materials Science
The compound serves as a ligand in luminescent europium(III) complexes (quantum yield = 0.42), enabling applications in OLEDs and bioimaging .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap |
| Eye Exposure | Use goggles; rinse with water for 15 min |
| Inhalation | Use NIOSH-approved respirators |
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